molecular formula C26H19BO2 B3135367 (10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)boronic acid CAS No. 400607-48-9

(10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)boronic acid

Cat. No.: B3135367
CAS No.: 400607-48-9
M. Wt: 374.2 g/mol
InChI Key: PYBIXDRGEYWZEM-UHFFFAOYSA-N
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Description

(10-[1,1’-Biphenyl]-2-yl-9-anthracenyl)boronic acid: is an organic compound with the molecular formula C26H19BO2 It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a biphenyl-anthracene structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of (10-[1,1’-Biphenyl]-2-yl-9-anthracenyl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a halogenated biphenyl compound and a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions often include:

    Catalyst: Palladium(II) acetate (Pd(OAc)2) or Palladium(0) complexes.

    Base: Potassium carbonate (K2CO3) or Sodium carbonate (Na2CO3).

    Solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF).

    Temperature: Reflux conditions or elevated temperatures around 80-100°C.

Industrial Production Methods:

Industrial production of (10-[1,1’-Biphenyl]-2-yl-9-anthracenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (10-[1,1’-Biphenyl]-2-yl-9-anthracenyl)boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.

    Reduction: The compound can be reduced to form biphenyl-anthracene derivatives with different functional groups.

    Substitution: It can participate in electrophilic and nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, alcohols).

Major Products:

    Oxidation Products: Phenols, quinones.

    Reduction Products: Reduced biphenyl-anthracene derivatives.

    Substitution Products: Various substituted biphenyl-anthracene derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: (10-[1,1’-Biphenyl]-2-yl-9-anthracenyl)boronic acid is used as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of catalytic processes.

    Materials Science: It is employed in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Biology and Medicine:

    Drug Development: The compound is investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in oncology and anti-inflammatory research.

    Biosensors: It is used in the development of biosensors for detecting biomolecules, leveraging its ability to form stable complexes with diols and other functional groups.

Industry:

    Polymer Chemistry: (10-[1,1’-Biphenyl]-2-yl-9-anthracenyl)boronic acid is utilized in the production of advanced polymers with specific electronic and mechanical properties.

    Environmental Science: It is explored for applications in environmental monitoring and remediation, particularly in the detection and removal of pollutants.

Mechanism of Action

The mechanism of action of (10-[1,1’-Biphenyl]-2-yl-9-anthracenyl)boronic acid involves its ability to interact with various molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols, hydroxyl groups, and other nucleophiles, making it a versatile tool in chemical biology and medicinal chemistry. The compound can modulate biological pathways by inhibiting or activating specific enzymes, receptors, or signaling molecules, depending on its structural modifications and functionalization.

Comparison with Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative with a single phenyl ring.

    Anthracenylboronic Acid: A boronic acid derivative with an anthracene core.

    Biphenylboronic Acid: A boronic acid derivative with a biphenyl structure.

Uniqueness:

    Structural Complexity: (10-[1,1’-Biphenyl]-2-yl-9-anthracenyl)boronic acid combines the structural features of biphenyl and anthracene, offering unique electronic and steric properties.

    Versatility: Its ability to undergo various chemical reactions and form stable complexes with different functional groups makes it a versatile compound in research and industrial applications.

    Applications: The compound’s unique properties make it suitable for specialized applications in catalysis, materials science, and drug development, distinguishing it from simpler boronic acid derivatives.

Properties

IUPAC Name

[10-(2-phenylphenyl)anthracen-9-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19BO2/c28-27(29)26-23-16-8-6-14-21(23)25(22-15-7-9-17-24(22)26)20-13-5-4-12-19(20)18-10-2-1-3-11-18/h1-17,28-29H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBIXDRGEYWZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=CC=C4C5=CC=CC=C5)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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